molecular formula C8H16N2O B14138191 Cycloheptanecarbohydrazide CAS No. 25774-75-8

Cycloheptanecarbohydrazide

Cat. No.: B14138191
CAS No.: 25774-75-8
M. Wt: 156.23 g/mol
InChI Key: LNRQJEWOVBWRJG-UHFFFAOYSA-N
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Description

Cycloheptanecarbohydrazide is an organic compound characterized by a seven-membered carbon ring with a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptanecarbohydrazide can be synthesized through the reaction of cycloheptanone with hydrazine hydrate. The reaction typically involves heating cycloheptanone with an excess of hydrazine hydrate under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Cycloheptanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into amines or other reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted hydrazides and derivatives.

Scientific Research Applications

Cycloheptanecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cycloheptanecarbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and drug development.

Comparison with Similar Compounds

Cycloheptanecarbohydrazide can be compared with other similar compounds such as:

    Cyclohexanecarbohydrazide: Similar structure but with a six-membered ring.

    Cyclooctanecarbohydrazide: Similar structure but with an eight-membered ring.

    Carbohydrazide: Lacks the cycloalkane ring structure.

Uniqueness: this compound’s seven-membered ring structure imparts unique chemical properties, such as ring strain and reactivity, which differentiate it from its six- and eight-membered counterparts. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

25774-75-8

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

cycloheptanecarbohydrazide

InChI

InChI=1S/C8H16N2O/c9-10-8(11)7-5-3-1-2-4-6-7/h7H,1-6,9H2,(H,10,11)

InChI Key

LNRQJEWOVBWRJG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(=O)NN

Origin of Product

United States

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